molecular formula C11H17N3O2S B12744136 Pyrrolidine, 1-(((4-hydrazinylphenyl)methyl)sulfonyl)- CAS No. 181178-23-4

Pyrrolidine, 1-(((4-hydrazinylphenyl)methyl)sulfonyl)-

Cat. No.: B12744136
CAS No.: 181178-23-4
M. Wt: 255.34 g/mol
InChI Key: URINEQNRIFSXKT-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(((4-hydrazinylphenyl)methyl)sulfonyl)- is a compound that features a pyrrolidine ring, a sulfonyl group, and a hydrazinyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(((4-hydrazinylphenyl)methyl)sulfonyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(((4-hydrazinylphenyl)methyl)sulfonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidine, 1-(((4-hydrazinylphenyl)methyl)sulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(((4-hydrazinylphenyl)methyl)sulfonyl)- involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonyl group may also interact with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(pyrrolidin-1-ylsulfonylmethyl)phenyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c12-13-11-5-3-10(4-6-11)9-17(15,16)14-7-1-2-8-14/h3-6,13H,1-2,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URINEQNRIFSXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181178-23-4
Record name 1-(((4-Hydrazinylphenyl)methyl)sulfonyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181178234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(4-Hydrazinylphenyl)methyl]sulfonyl]pyrrolidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X93GAN4WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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